1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid

Description

Cyclobutane carboxylic acid derivatives are a class of compounds characterized by a strained four-membered cyclobutane ring fused to a carboxylic acid group. These compounds exhibit unique steric and electronic properties due to the ring strain, which influences their reactivity, stability, and applications in organic synthesis, medicinal chemistry, and peptide engineering . This article focuses on comparing derivatives with varying substituents at the cyclobutane ring’s 1-position, emphasizing their structural, chemical, and functional differences.

Properties

Molecular Formula |

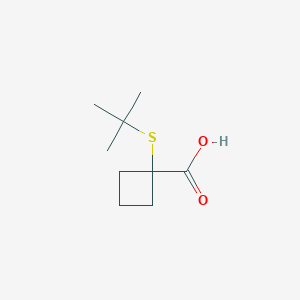

C9H16O2S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

1-tert-butylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2S/c1-8(2,3)12-9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11) |

InChI Key |

LDAFEDYRCQKRBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1(CCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid generally follows these key steps:

- Construction of the cyclobutane ring system, often starting from cyclobutanone or substituted cyclobutane precursors.

- Introduction of the tert-butylsulfanyl group via nucleophilic substitution or thiolation reactions.

- Functionalization of the cyclobutane ring to install the carboxylic acid group.

- Purification and characterization to ensure product integrity.

Preparation of Cyclobutane-1-carboxylic Acid Core

Reliable synthetic routes to cyclobutane-1-carboxylic acid derivatives typically use cyclobutanone intermediates or related compounds. For example, cyclobutanone derivatives can be converted to carboxylic acids via oxidation or ring functionalization.

A patent discloses a scalable method for preparing 3-oxo-1-cyclobutane-carboxylic acid involving:

- Starting from dialkyl esters of dicarboxylic acids.

- Acid-catalyzed hydrolysis and rearrangement under mild reflux conditions (100 °C for 45–55 hours) in hydrochloric acid solution.

- Extraction and purification steps leading to solid 3-oxo-1-cyclobutane-carboxylic acid with yields around 70–73%.

This method emphasizes the use of commercially available, inexpensive raw materials and mild reaction conditions suitable for scale-up.

Introduction of the tert-Butylsulfanyl Group

The tert-butylsulfanyl substituent is introduced typically by nucleophilic substitution or thiolation reactions on an appropriate cyclobutane intermediate bearing a leaving group or reactive site.

While direct literature on the exact tert-butylsulfanyl substitution on cyclobutane-1-carboxylic acid is limited, analogous methods from organosulfur chemistry suggest:

- Reaction of cyclobutane derivatives with tert-butylthiol under basic or catalytic conditions.

- Use of tert-butylsulfenyl chlorides or related reagents to introduce the tert-butylsulfanyl group.

- Control of reaction conditions to avoid over-oxidation or side reactions.

Detailed Synthetic Route from Literature Example

A recent publication describes a multi-step synthesis of cyclobutane carboxylic acid derivatives with tert-butyl substituents, which can be adapted for the tert-butylsulfanyl analogue:

| Step | Reaction Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Formation of benzyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate | Room temperature stirring with Meldrum’s acid and piperidine | 88% overall yield |

| 2 | Reduction of above intermediate with sodium borohydride at 0 °C | Aqueous acidic workup | High yield, stereoselective |

| 3 | Reaction with tert-butanol and triethylamine under reflux | 24 h reflux in toluene | Quantitative conversion |

| 4 | Hydrogenation with Pd/C under H2 pressure, followed by salt formation with (S)-1-phenylethylamine | Room temperature, 0.85 MPa H2, 22 h | Crystalline product isolated |

This sequence illustrates the careful control of stereochemistry and functional group transformations necessary for preparing cyclobutane carboxylic acid derivatives with bulky substituents.

Alternative Approaches and Process Optimization

- The use of sulfur tetrafluoride has been reported for fluorinated cyclobutanes but the strategy inspires analogous sulfenylation approaches for tert-butylsulfanyl groups.

- Organotin hydride-mediated deoxygenation and decarboxylation steps can be employed for modifying carboxylate groups in cyclobutane systems.

- Oxidation and reduction steps are commonly used to fine-tune the oxidation state of sulfur and carboxyl groups, employing reagents such as m-CPBA for oxidation and LiAlH4 or NaBH4 for reduction.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The stereochemistry of substituents on the cyclobutane ring is critical for biological activity and synthetic utility; thus, diastereoselective methods are preferred.

- The tert-butylsulfanyl group imparts steric bulk and electronic properties that can influence reactivity and binding in medicinal chemistry applications.

- Process optimization for industrial-scale synthesis focuses on mild reaction conditions, readily available reagents, and minimizing purification steps to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Synthesis of Derivative Compounds

One of the primary applications of 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid is its use as a precursor in the synthesis of more complex organic molecules. The compound can undergo various reactions such as esterification and amide formation, leading to the development of new pharmaceuticals.

Case Study: Synthesis of Bioactive Molecules

Research indicates that derivatives of cyclobutane carboxylic acids exhibit biological activity, including anti-inflammatory and analgesic properties. A study demonstrated the synthesis of novel cyclobutane derivatives from this compound, which were evaluated for their pharmacological effects on inflammatory pathways .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development. Its derivatives have been explored for their potential as anti-cancer agents and in treating metabolic disorders.

Case Study: Anticancer Activity

A series of experiments were conducted to assess the cytotoxic effects of synthesized derivatives on various cancer cell lines. Results showed that specific modifications to the cyclobutane structure significantly enhanced their efficacy against tumor growth .

Material Science Applications

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, including polymers and coatings.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Poly(cyclobutane) | Derived from 1-(Tert-butylsulfanyl) compound | 220 | 50 |

| Copolymer | Cyclobutane with other monomers | 210 | 45 |

These materials exhibit favorable properties such as thermal stability and mechanical strength, making them suitable for industrial applications .

Cosmetic Formulations

The compound has potential applications in cosmetic formulations due to its stability and compatibility with skin care products.

Case Study: Skin Bioavailability Studies

Research has been conducted on incorporating this compound into topical formulations. Studies focused on assessing skin penetration and bioavailability, revealing promising results for enhancing the delivery of active ingredients through the skin .

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The tert-butylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Amino-Substituted Cyclobutane Carboxylic Acids

1-(Fmoc-Amino)cyclobutanecarboxylic Acid (Fmoc-cyclovaline)

- Structure: Features a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group.

- Molecular Formula: C₂₀H₁₉NO₄; Molecular Weight: 337.375 .

- Applications: Widely used in solid-phase peptide synthesis (SPPS) as a conformationally constrained amino acid. The Fmoc group enables selective deprotection under mild basic conditions, making it valuable for peptide stapling and macrocyclization .

- Comparison : Unlike tert-butylsulfanyl derivatives, the Fmoc group introduces significant steric bulk and UV-active properties, which are advantageous for purification and tracking in peptide synthesis.

1-Amino-1-cyclobutanecarboxylic Acid

- Structure: Simplest amino-substituted analog with a free amino group.

- Molecular Formula: C₅H₉NO₂; Molecular Weight: 131.13 (calculated).

- Applications: Serves as a building block for non-natural amino acids and bioactive molecules. The unprotected amino group allows for further functionalization via acylation or alkylation .

- Comparison : The absence of a tert-butylsulfanyl group reduces steric hindrance but increases susceptibility to oxidation and nucleophilic attack.

Aryl-Substituted Cyclobutane Carboxylic Acids

1-(3,4-Dimethoxyphenyl)cyclobutane-1-carboxylic Acid

- Structure : A dimethoxyphenyl group at the 1-position.

- Molecular Formula : C₁₃H₁₆O₄; Molecular Weight : 236.264 .

- Applications: Potential use in pharmaceuticals due to the electron-rich aryl group, which may enhance binding to aromatic receptors or enzymes.

- Comparison : The methoxy groups donate electron density, increasing the carboxylic acid’s acidity compared to tert-butylsulfanyl derivatives. The aryl group also introduces π-π stacking capabilities absent in aliphatic analogs .

1-(3,5-Dimethylphenyl)cyclobutane-1-carboxylic Acid

- Structure : Bulky dimethylphenyl substituent.

- Molecular Formula : C₁₃H₁₆O₂; Molecular Weight : 218.27 (calculated).

- Reactivity : The steric bulk of the dimethylphenyl group reduces decarboxylation rates and modulates reactivity in esterification and amidation reactions .

- Comparison : Similar to tert-butylsulfanyl derivatives, the bulky group enhances steric shielding of the carboxylic acid, but the tert-butylsulfanyl group may offer greater thiol-specific reactivity (e.g., disulfide bond formation).

Carbamoyl and Cyanomethyl Derivatives

1-(Methylcarbamoyl)cyclobutane-1-carboxylic Acid

- Structure : Methylcarbamoyl group (–CONHMe).

- Molecular Formula: C₇H₁₁NO₃; Molecular Weight: 157.17 .

- Applications: Potential intermediate for urea-linked pharmaceuticals or polymers.

- Comparison: The carbamoyl group introduces hydrogen-bonding capacity, unlike the nonpolar tert-butylsulfanyl group. This could enhance solubility in polar solvents.

1-(Cyanomethyl)cyclobutane-1-carboxylic Acid

- Structure: Cyanomethyl (–CH₂CN) substituent.

- Molecular Formula: C₇H₉NO₂; Molecular Weight: 155.15 (calculated).

- Reactivity : The nitrile group enables click chemistry (e.g., tetrazole formation) or reduction to amines .

- Comparison: The electron-withdrawing cyanomethyl group may increase the carboxylic acid’s acidity compared to tert-butylsulfanyl derivatives.

Sulfur-Containing Derivatives

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic Acid Hydrochloride

- Structure : Methylsulfonimidoyl group (–S(O)(NH)Me).

- Applications : Sulfonimidoyl groups are emerging as bioisosteres for sulfonamides in drug design, offering improved metabolic stability .

1-(Bromomethyl)cyclobutane-1-carboxylic Acid

- Structure : Bromomethyl (–CH₂Br) substituent.

- Molecular Formula : C₆H₉BrO₂; Molecular Weight : 193.04 .

- Reactivity : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling or thiol-alkylation).

- Comparison : Bromine’s leaving-group ability contrasts with the tert-butylsulfanyl group’s stability under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.